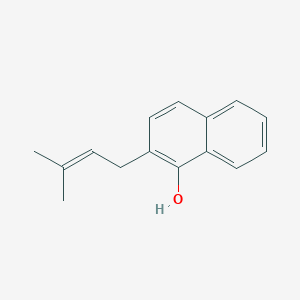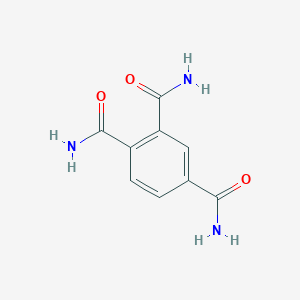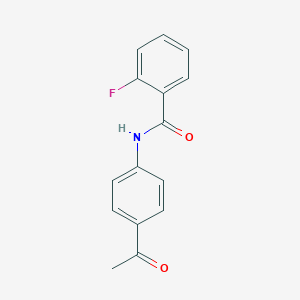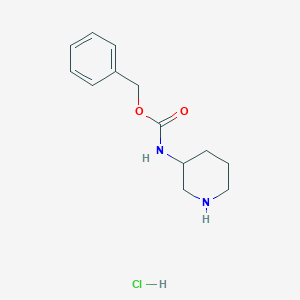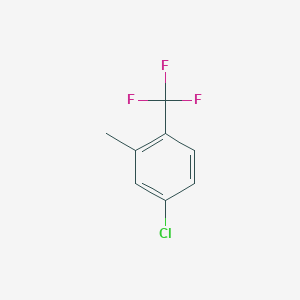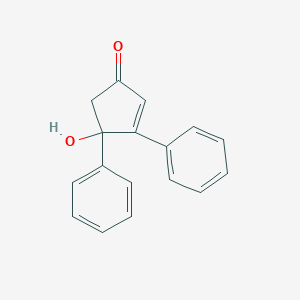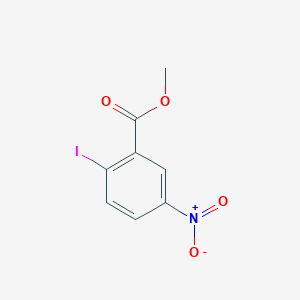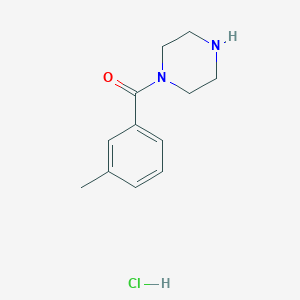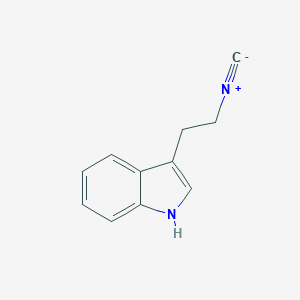
3-(2-异氰基乙基)-1H-吲哚
描述
“3-(2-isocyanoethyl)-1H-indole” is a chemical compound that has been the subject of various research studies . It has been used in the development of a highly efficient dearomatization with in situ generated nitrile imines . This compound has also been involved in the construction of spiroindolines through dearomative spirocyclization .
Synthesis Analysis
The synthesis of “3-(2-isocyanoethyl)-1H-indole” involves several steps. One method involves a highly efficient dearomatization with in situ generated nitrile imines . This process has been developed through a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction under catalyst-free and mild reaction conditions . Another method involves a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .Molecular Structure Analysis
The molecular structure of “3-(2-isocyanoethyl)-1H-indole” is complex and has been the subject of various studies . It has been used in the construction of spiroindolines and in the development of a highly efficient dearomatization .Chemical Reactions Analysis
“3-(2-isocyanoethyl)-1H-indole” has been involved in several chemical reactions. For instance, it has been used in a highly efficient dearomatization with in situ generated nitrile imines . This process involves a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction . It has also been used in a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .科学研究应用
吲哚衍生物的合成和化学
吲哚衍生物合成:Khalafi‐Nezhad 等人(2008 年)的一项研究讨论了合成双(1H-吲哚-3-基)甲烷的无溶剂程序,突出了吲哚衍生物在药物化学中的重要性。该方法使用 1H-吲哚作为关键组分,表明此类化合物在合成化学中的重要性 (Khalafi‐Nezhad 等,2008)。
杂环化合物合成:Garden 和 Pinto(2001 年)的研究回顾了靛红(1H-吲哚-2,3-二酮)在合成各种杂环化合物(例如吲哚和喹啉)中的应用。这说明了基于吲哚的结构在创建多种合成分子中的多功能性 (Garden 和 Pinto,2001)。
钯催化的吲哚反应:Cacchi 和 Fabrizi(2005 年)探索了通过钯催化的反应合成和功能化吲哚,证明了吲哚结构在现代有机合成中的关键作用 (Cacchi 和 Fabrizi,2005)。
生物和药理应用
抗癌特性:Yılmaz 等人(2020 年)将 3-溴-1-乙基-1H-吲哚鉴定为一种有效的抗癌剂,强调了吲哚衍生物在癌症研究中的重要性。该化合物对癌细胞系表现出显着的细胞毒性,并抑制谷胱甘肽 S-转移酶同工酶 (Yılmaz 等,2020)。
抗菌活性:Basavarajaiah 和 Miuthyunjayaswamy(2009 年)讨论了某些 5-取代吲哚衍生物的合成和抗菌活性,突出了吲哚结构在开发新型抗菌剂中的潜力 (Basavarajaiah 和 Miuthyunjayaswamy,2009)。
先进材料和化学应用
缓蚀:Verma 等人(2016 年)研究了使用 3-氨基烷基化吲哚作为低碳钢的缓蚀剂,说明了吲哚衍生物在材料科学中的实际应用 (Verma 等,2016)。
分子对接和抗氧化活性:Ghoneim 等人(2021 年)合成了取代的吲哚用于分子对接研究,展示了它们在药物发现和抗氧化特性中的应用 (Ghoneim 等,2021)。
作用机制
The mechanism of action of “3-(2-isocyanoethyl)-1H-indole” in chemical reactions involves several steps. In one study, it was used in a highly efficient dearomatization with in situ generated nitrile imines . This process involves a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction . In another study, it was used in a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .
属性
IUPAC Name |
3-(2-isocyanoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMZQJNSZGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377748 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-isocyanoethyl)-1H-indole | |
CAS RN |
100571-64-0 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)

